Home > Products > Screening Compounds P110051 > Substance P antagonist receptor quantifier F-18
Substance P antagonist receptor quantifier F-18 - 262598-99-2

Substance P antagonist receptor quantifier F-18

Catalog Number: EVT-272075
CAS Number: 262598-99-2
Molecular Formula: C21H22F4N6O
Molecular Weight: 449.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[18F]-labeled Substance P Antagonist Receptor Quantifier is a radioconjugate consisting of the positron emitting radioisotope fluorine F 18 conjugated to the substance P antagonist receptor quantifier (SPA-RQ) used in radioimaging. [18F]-labeled substance P antagonist receptor quantifier is an antagonist of the neurokinin 1 (substance P) receptor (NK1R) and can function as a positron emission tomography (PET) imaging agent for detecting NK1R-expressing cells and tissues. NK1Rs are frequently expressed on the plasma membranes of tumor cells from glioblastoma and breast and pancreatic carcinomas.
Overview

Substance P antagonist receptor quantifier F-18, chemically known as 2-[18F]fluoromethoxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzyl-amine, is a radiolabeled compound developed for the quantification of neurokinin-1 receptors, primarily using positron emission tomography (PET) imaging. This compound serves as a valuable tool in neuroscience research, particularly in studying the distribution and function of neurokinin-1 receptors in the brain and other tissues.

Source and Classification

The primary source of this compound is its synthesis from precursors that undergo radiolabeling with fluorine-18. It falls under the category of radiopharmaceuticals used for imaging and research purposes. The neurokinin-1 receptor is a critical target in various physiological processes, including pain perception, stress response, and mood regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of [18F]SPA-RQ involves several steps:

  1. Preparation of Precursors: The precursor compounds are typically protected with a tert-butoxycarbonyl (t-Boc) group to facilitate subsequent reactions.
  2. Radiolabeling: The key step involves alkylation using [18F]bromofluoromethane. This is achieved through nucleophilic substitution where the phenolate anion of the precursor reacts with the radiolabeled reagent.
  3. Deprotection: After labeling, the t-Boc protecting group is removed using trifluoroacetic acid to yield the final product.
  4. Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC) to achieve high radiochemical purity, typically exceeding 98% .

The entire synthesis process can be completed in approximately 60 minutes, yielding high specific activity ranging from 180 to 2480 GBq/µmol .

Molecular Structure Analysis

Structure and Data

The molecular structure of [18F]SPA-RQ features a complex arrangement that includes:

  • A fluoromethoxy group
  • A trifluoromethyl-tetrazole moiety
  • A piperidine ring structure

The compound's molecular formula is C19H21F3N4O, and it has a molecular weight of approximately 392.39 g/mol. The high affinity for neurokinin-1 receptors is attributed to its structural components that allow effective binding to these receptors .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of [18F]SPA-RQ is the nucleophilic substitution reaction where the deprotonated phenolic hydroxyl group reacts with [18F]bromofluoromethane. This reaction occurs under conditions that promote the formation of carbon-fluorine bonds, which are crucial for radiolabeling.

Subsequent hydrolysis reactions involving trifluoroacetic acid facilitate the removal of protective groups, ensuring that the active form of the compound is obtained for further analysis and application .

Mechanism of Action

Process and Data

The mechanism of action for [18F]SPA-RQ involves its selective binding to neurokinin-1 receptors located in various tissues, including the central nervous system. Upon binding, it inhibits the action of substance P, a neuropeptide associated with pain transmission and inflammatory responses.

Studies have shown that this compound can effectively penetrate the blood-brain barrier, allowing for visualization of receptor distribution through PET imaging . The binding affinity for human neurokinin-1 receptors has been reported to be exceptionally high (IC50 = 67 pM), indicating its potential effectiveness in clinical applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of [18F]SPA-RQ include:

  • Appearance: Typically exists as a clear solution post-synthesis.
  • Solubility: Soluble in organic solvents commonly used in PET imaging protocols.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis if not properly stored.
  • Radiochemical Purity: Generally exceeds 99% following synthesis and purification processes.

These properties make it suitable for both in vitro and in vivo studies .

Applications

Scientific Uses

[18F]SPA-RQ has significant applications in scientific research:

  1. Neuroscience Research: It is primarily used for studying neurokinin-1 receptor distribution in the brain, aiding in understanding various neurological conditions such as depression, anxiety disorders, and pain syndromes.
  2. Clinical Imaging: The compound serves as a non-invasive imaging agent that can help visualize receptor occupancy in clinical trials involving neurokinin-1 receptor antagonists.
  3. Pharmacological Studies: It assists researchers in evaluating new drugs targeting neurokinin-1 receptors by providing insights into their pharmacodynamics and pharmacokinetics through PET imaging techniques .
Radiochemical Synthesis and Radiolabeling Methodologies

Fluorine-18 Radiolabeling Strategies for NK1 Receptor Antagonists

Fluorine-18 radiolabeling of NK1 receptor antagonists leverages the isotope’s favorable nuclear properties (97% β⁺ decay, 109.7 min half-life) and high specific activity (>180 GBq/µmol) for high-resolution PET imaging [1] [2]. For [¹⁸F]SPA-RQ, the radiolabeling involves a two-step process:

  • Production of [¹⁸F]fluoromethyl bromide: Generated via nucleophilic substitution of dibromomethane with cyclotron-produced [¹⁸F]fluoride, facilitated by Kryptofix 222 or tetrabutylammonium bicarbonate in acetonitrile.
  • O-Alkylation of phenol precursor: The [¹⁸F]fluoromethyl bromide reacts with a Boc-protected phenolate precursor (L-825,058) in DMF, followed by deprotection with trifluoroacetic acid to yield [¹⁸F]SPA-RQ [3] [4].

This method achieves radiochemical purity >98.5% and molar activities of 180–2,480 GBq/µmol, critical for minimizing receptor saturation during in vivo imaging [1] [8]. Challenges include controlling competing N-alkylation side reactions and optimizing reaction kinetics to mitigate [¹⁸F]fluoride decay losses [4].

Table 1: Key Radiolabeling Parameters for [¹⁸F]SPA-RQ

ParameterValue/RangeSignificance
Molar Activity (EOS*)180–2,480 GBq/µmolMinimizes mass-dependent receptor saturation
Radiochemical Purity>98.5%Ensures imaging specificity
Reaction SolventDMFFacilitates nucleophilic substitution
PrecursorL-825,058Enables regioselective O-alkylation
*End of Synthesis

Optimization of Precursor Design for High-Yield [¹⁸F]SPA-RQ Production

Precursor engineering focuses on enhancing radiolabeling efficiency and minimizing by-products. The initial precursor (compound 11) featured a piperidine nitrogen susceptible to undesired N-alkylation, reducing radiochemical yields (RCY). Structural optimization led to the adoption of L-825,058, incorporating:

  • Boc-protected amine: Shields the piperidine nitrogen during alkylation, preventing quaternary ammonium salt formation [4].
  • Electron-deficient phenol: The trifluoromethyltetrazole moiety increases phenol acidity, improving nucleophilicity for O-alkylation [3].
  • Steric hindrance: Ortho-substitution on the benzyl ring directs regioselectivity toward the phenolic oxygen [4].

These modifications increased RCY from <5% to 20–30% (decay-corrected) and reduced synthesis time to 90–120 minutes [3] [7]. Crucially, precursor stability was enhanced by using lyophilized formulations stored under inert gas, preventing hydrolysis of the tetrazole group [4].

Table 2: Impact of Precursor Design on Radiolabeling Efficiency

PrecursorRCY (%)By-productsStability
Compound 11<5N-alkylated derivativesLow (hydrolysis)
L-825,05820–30<2% impuritiesHigh (lyophilized)

Comparative Analysis of Alkylation vs. Nucleophilic Substitution Approaches

Two principal radiolabeling strategies exist for [¹⁸F]SPA-RQ: direct nucleophilic substitution and indirect alkylation. Their pros and cons are context-dependent:

  • Alkylation via [¹⁸F]fluoromethyl bromide:
  • Advantages: High regioselectivity due to electrophilic synthon, compatibility with heat-sensitive precursors, and scalability for clinical production [4] [7].
  • Limitations: Requires multi-step synthesis, risking [¹⁸F] decay losses.

  • Direct nucleophilic substitution:

  • Classic conditions: [¹⁸F]Fluoride with K₂CO₃/Kryptofix 222 in DMF at 100–120°C. This approach is unsuitable for [¹⁸F]SPA-RQ due to the poor leaving group ability of the phenolic hydrogen and thermal lability of the tetrazole group [2] [9].
  • Innovative approaches: Ionic liquids (e.g., [bmim][OTf]) tolerate aqueous [¹⁸F]fluoride, enabling nucleophilic fluorination at 80°C with 70–85% RCY. While not yet applied to [¹⁸F]SPA-RQ, this method offers potential for simplifying labeling of thermolabile analogues [5].

Species-dependent pharmacology further complicates method selection. For example, rat NK1 receptors exhibit negligible [¹⁸F]SPA-RQ binding due to sequence divergence in the receptor’s transmembrane domain, whereas guinea pig and human receptors show high affinity (Kd ~67 pM). Thus, alkylation remains optimal for human/applicable models [1] [6].

Table 3: Comparison of Radiolabeling Methods for NK1 Antagonists

MethodRCY (%)Reaction TimeSpecies ApplicabilityKey Challenges
[¹⁸F]FCH₂Br Alkylation20–3090–120 minHuman, guinea pigMulti-step synthesis
Classical Nucleophilic (DMF)<5*30 minLimitedThermal decomposition
Ionic Liquid Nucleophilic70–8520 minNot testedRequires precursor optimization
*Estimated for SPA-RQ precursor

Properties

CAS Number

262598-99-2

Product Name

Substance P antagonist receptor quantifier F-18

IUPAC Name

(2S,3S)-N-[[2-((18F)fluoranylmethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine

Molecular Formula

C21H22F4N6O

Molecular Weight

449.4 g/mol

InChI

InChI=1S/C21H22F4N6O/c22-13-32-18-9-8-16(31-20(21(23,24)25)28-29-30-31)11-15(18)12-27-17-7-4-10-26-19(17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,17,19,26-27H,4,7,10,12-13H2/t17-,19-/m0/s1/i22-1

InChI Key

KSKJMSAKVZSMMV-LBXDGNDASA-N

SMILES

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF

Solubility

Soluble in DMSO

Synonyms

(18F)-(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine
(18F)SPA-RQ
(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine
SPA-RQ

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OC[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.